1,8-Naphthyridine-2-carboxylic acid
Overview
Description
1,8-Naphthyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,8-Naphthyridine-2-carboxylic acid and its derivatives primarily target the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system, serving as the first line of defense against pathogens .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. It suppresses the production of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α, and interleukin-6 . This suppression is achieved by attenuating the levels of inducible NO synthase and cyclooxygenase 2 in cells .
Biochemical Pathways
The compound affects the TLR4/MyD88/NF-κB signaling pathway . It suppresses the generation of intracellular reactive oxygen species (ROS) and inhibits the nuclear translocation of nuclear factor-κB (NF-κB) through the inhibition of inhibitor kappa Bα phosphorylation . This leads to a reduction in the expressions of TLR4 and MyD88 .
Result of Action
The compound exhibits anti-inflammatory and anti-migratory activities in cells . By suppressing ROS and the TLR4/MyD88/NF-κB signaling pathway, it can potentially mitigate inflammatory responses and cell migration involved in various disorders .
Properties
IUPAC Name |
1,8-naphthyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLMOXFUCILIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352744 | |
Record name | 1,8-Naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215523-34-5 | |
Record name | 1,8-Naphthyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Naphthyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,8-Naphthyridine-2-carboxylic acid used in the development of metal catalysts?
A1: this compound can be modified with a pyrazole group to form a ligand that binds to ruthenium(II) ions. This results in water-soluble ruthenium complexes that act as catalysts for hydrogen-transfer reduction reactions of carbonyl compounds in aqueous solutions. []
Q2: Has the interaction between this compound derivatives and DNA been studied?
A2: Yes, studies have investigated the interaction between thieno[2,3-b]-1,8-naphthyridine-2-carboxylic acid (TBNC), a derivative of this compound, and calf thymus DNA (CT-DNA). Results from UV-Vis spectrophotometry, viscosity measurements, and thermal denaturation analysis suggest that TBNC binds to CT-DNA. [, ]
Q3: What structural modifications of this compound derivatives have been explored for improving their pharmaceutical properties?
A3: Researchers have investigated the effects of modifications at the amide functionality of an adamantyl this compound derivative. These studies focused on understanding how structural changes impact biochemical potency, cellular activity, metabolic stability, and solubility. This led to the identification of an adamantyl analogue with improved drug-like properties. []
Q4: Are there efficient synthetic methods for creating diverse this compound derivatives?
A4: Researchers have successfully employed microwave irradiation to synthesize various derivatives of this compound. One method involves a multi-step process using readily available starting materials like 2-aminoquinoline. This approach has proven to be efficient, yielding the desired compounds with good purity. [, ]
Q5: What are the potential applications of this compound derivatives in medicinal chemistry?
A5: Research suggests that this compound derivatives hold promise as selective inhibitors of JNK (c-Jun N-terminal kinases). Specifically, an adamantyl azaquinolone derivative demonstrated efficacy in preclinical models of inflammation by inhibiting TNF-α. This highlights the potential of these compounds as therapeutic agents for inflammatory diseases. []
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